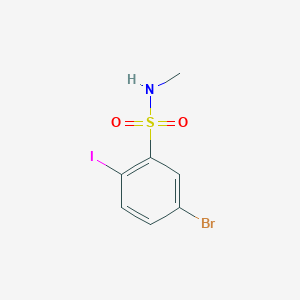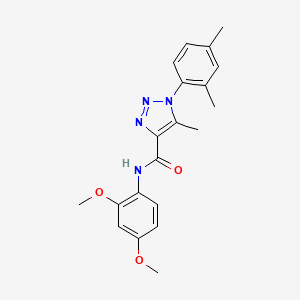![molecular formula C14H14N2O4 B2703424 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline CAS No. 1970100-27-6](/img/structure/B2703424.png)
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline: is an organic compound that features a nitro group and an aniline moiety, with a methoxyphenyl group attached via a methoxy linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline typically involves the nitration of aniline derivatives followed by etherification. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Etherification: The nitrated aniline is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the methoxyphenyl group can be replaced with other aryl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Anilines: Substitution reactions can yield various substituted anilines depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Participates in catalytic reactions such as Suzuki-Miyaura coupling.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Dyes and Pigments: Can be used in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the methoxyphenyl group can participate in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
相似化合物的比较
4-Methoxyphenylboronic Acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenol: Similar in structure but lacks the nitro and aniline groups.
5-Methoxy-2-nitroaniline: Similar nitroaniline structure but with a methoxy group directly attached to the aromatic ring.
属性
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMLGVMOIFNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
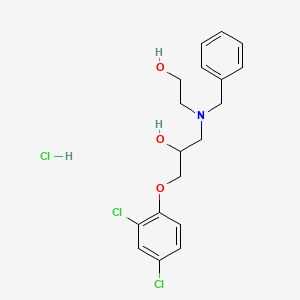
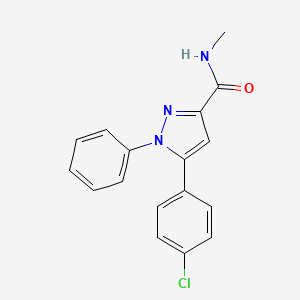
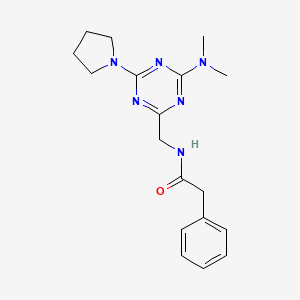
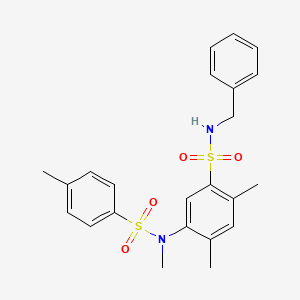
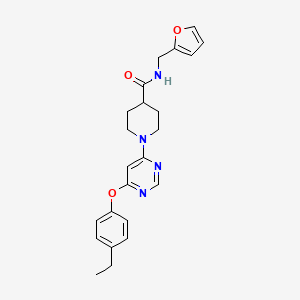
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE](/img/structure/B2703352.png)
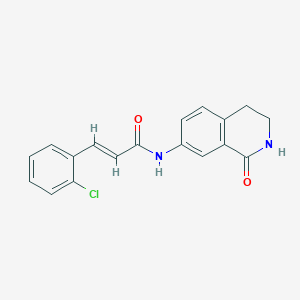
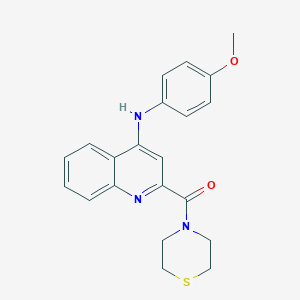
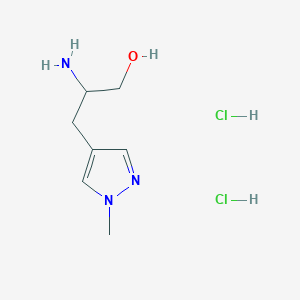
![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)
